Tripalmitin

Übersicht

Beschreibung

It is a white, crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, benzene, and chloroform . Tripalmitin is commonly found in natural fats and oils and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

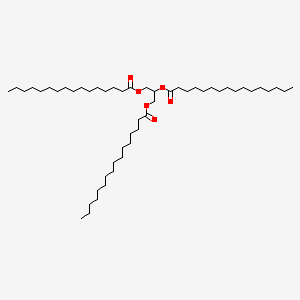

Tripalmitin kann durch die Veresterung von Glycerin mit Palmitinsäure synthetisiert werden. Die Reaktion umfasst typischerweise das Erhitzen von Glycerin und Palmitinsäure in Gegenwart eines sauren Katalysators wie Schwefelsäure, um this compound und Wasser zu bilden. Die Reaktion kann wie folgt dargestellt werden:

Glycerin+3Palmitinsäure→this compound+3Wasser

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound häufig durch die Hydrierung von Palmöl hergestellt, das eine hohe Konzentration an Palmitinsäure enthält. Der Hydrierungsprozess wandelt ungesättigte Fette in gesättigte Fette um, was zur Bildung von this compound führt. Das Produkt wird dann durch Verfahren wie Kristallisation und Filtration gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Tripalmitin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Umesterung und Oxidation.

Hydrolyse: In Gegenwart von Wasser und einem Enzym wie Lipase kann this compound hydrolysiert werden, um Glycerin und Palmitinsäure zu bilden.

Umesterung: this compound kann mit Alkoholen in Gegenwart eines Katalysators reagieren, um Glycerin und Fettsäureester zu bilden.

Oxidation: this compound kann oxidiert werden, um Peroxide und andere Oxidationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser und Lipase-Enzym.

Umesterung: Alkohole (z. B. Methanol, Ethanol) und ein Katalysator (z. B. Natriummethoxid).

Oxidation: Sauerstoff oder Luft, oft durch Hitze oder Licht beschleunigt.

Hauptsächlich gebildete Produkte

Hydrolyse: Glycerin und Palmitinsäure.

Umesterung: Glycerin und Fettsäureester.

Oxidation: Peroxide und andere Oxidationsprodukte.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Medizin: this compound-basierte Nanopartikel wurden für die Applikation von Arzneimitteln entwickelt, insbesondere für die Applikation von Antikrebsmitteln wie Paclitaxel.

Industrie: this compound wird bei der Herstellung von Kosmetika, Lebensmittelzusatzstoffen und Arzneimitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound in biologischen Systemen beinhaltet seine Hydrolyse durch Lipase-Enzyme, um Glycerin und Palmitinsäure freizusetzen. Diese Produkte können dann in verschiedene Stoffwechselwege gelangen, wie z. B. die Glykolyse und die Fettsäureoxidation, um Energie zu produzieren. Bei der Applikation von Arzneimitteln ermöglichen this compound-basierte Nanopartikel den Transport hydrophober Arzneimittel durch Zellmembranen und verbessern so deren Absorption und Bioverfügbarkeit .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

Tripalmitin is increasingly used in the formulation of solid lipid nanoparticles (SLNs) for drug delivery. Research has demonstrated that this compound can enhance the bioavailability and therapeutic efficacy of chemotherapeutic agents. For instance, this compound-based nanoparticles loaded with paclitaxel have shown improved antitumor activity in breast and lung cancer cell lines compared to free paclitaxel formulations. These nanoparticles significantly decreased the IC50 values in cancer stem cells and reduced tumor spheroid volumes, indicating enhanced drug delivery efficacy and potential for clinical application in cancer therapy .

Controlled Release Excipients

In pharmaceutical formulations, this compound serves as an excipient that aids in the controlled release of active ingredients. Its lipophilic nature allows for the encapsulation of hydrophobic drugs, thereby improving their solubility and stability .

Food Industry Applications

Fat Source in Food Products

this compound is utilized as a fat source in various food products, contributing to texture and flavor enhancement. It acts as a stabilizer in emulsions, improving the consistency and shelf life of food items . Its emollient properties make it suitable for use in baked goods and confectionery.

Cosmetic Applications

Emollient in Skincare Products

In cosmetics, this compound is commonly included as an emollient. It helps to moisturize the skin and improve its texture by forming a protective barrier that reduces water loss . This application is particularly valuable in lotions, creams, and other skincare formulations.

Biotechnology Applications

Cell Culture Medium

this compound serves as a lipid source in cell culture media, supporting the growth and development of various cell types. It provides essential fatty acids necessary for cellular functions and membrane synthesis . This application is crucial for research involving stem cells and tissue engineering.

Nutrition Research

Role of Dietary Fats

this compound is studied for its impact on health, particularly regarding saturated fats. Research has indicated that understanding the digestion and absorption of this compound can provide insights into dietary lipid metabolism and its implications for conditions such as cystic fibrosis . Studies have shown differences in lipid absorption between healthy individuals and those with metabolic disorders, highlighting the importance of this compound in nutritional research.

Case Studies

Wirkmechanismus

The mechanism of action of tripalmitin in biological systems involves its hydrolysis by lipase enzymes to release glycerol and palmitic acid. These products can then enter various metabolic pathways, such as glycolysis and fatty acid oxidation, to produce energy. In drug delivery applications, this compound-based nanoparticles facilitate the transport of hydrophobic drugs across cell membranes, enhancing their absorption and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Tripalmitin ist eines von mehreren Triglyceriden, die von Fettsäuren abgeleitet sind. Ähnliche Verbindungen umfassen:

Tristearin: Ein Triglycerid, das von Stearinsäure abgeleitet ist.

Triolein: Ein Triglycerid, das von Ölsäure abgeleitet ist.

Trimyristin: Ein Triglycerid, das von Myristinsäure abgeleitet ist.

Einzigartigkeit von this compound

This compound ist einzigartig in seinem hohen Schmelzpunkt und seiner Stabilität, was es für Anwendungen geeignet macht, die feste Lipidnanopartikel erfordern. Seine Fähigkeit, stabile Emulsionen zu bilden, und seine Kompatibilität mit verschiedenen Arzneimitteln machen es zu einer wertvollen Verbindung in pharmazeutischen Formulierungen .

Biologische Aktivität

Tripalmitin, a triglyceride composed of three palmitic acid molecules, has garnered significant attention in the field of biomedicine due to its various biological activities and applications. This article provides an in-depth examination of the biological activity of this compound, focusing on its role in drug delivery systems, metabolic effects, and potential implications in diseases such as diabetes.

1. Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs)

This compound is widely utilized in the formulation of solid lipid nanoparticles (SLNs) for drug delivery. These nanoparticles enhance the bioavailability and therapeutic efficacy of various drugs, particularly anticancer agents.

- Case Study: Paclitaxel Delivery

A study demonstrated that this compound-based nanoparticles loaded with paclitaxel (PTX) significantly improved the drug's antiproliferative activity against breast and lung cancer cells. The formulation, termed Tripalm-NPs-PTX, enhanced PTX's efficacy by up to 40.5-fold in breast cancer cells and 38.8-fold in lung cancer cells compared to free PTX. Additionally, these nanoparticles exhibited excellent hemocompatibility and reduced the volume of multicellular tumor spheroids, mimicking in vivo tumor conditions .

| Formulation | Efficacy Increase (Breast Cancer) | Efficacy Increase (Lung Cancer) |

|---|---|---|

| Tripalm-NPs-PTX | 40.5-fold | 38.8-fold |

2. Metabolism and Lipotoxicity

Effects on Beta Cells

Research has shown that long-term exposure to saturated fatty acids like palmitic acid can lead to cellular dysfunction and apoptosis in insulin-producing beta cells. This compound, being a solid triglyceride at physiological temperatures, contributes to this lipotoxicity.

- Study Findings

In a controlled study involving INS1 beta cells, exposure to palmitic acid resulted in significant cytotoxicity, correlating with increased intracellular concentrations of this compound. The study highlighted that this compound accumulation led to endoplasmic reticulum stress and apoptosis due to its physicochemical properties .

3. Enzymatic Digestion and Degradation

Comparative Studies on SLNs

This compound's degradation characteristics have been compared with other triglycerides such as tristearin in SLN formulations. Research indicates that this compound-based SLNs exhibit faster degradation rates than their tristearin counterparts, which may influence their effectiveness as drug carriers.

- Key Findings

4. Summary of Biological Activities

This compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Drug Delivery | Enhances bioavailability and efficacy of drugs like paclitaxel |

| Metabolic Effects | Induces lipotoxicity and apoptosis in beta cells |

| Enzymatic Degradation | Faster degradation compared to other triglycerides in SLN formulations |

Eigenschaften

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046169 | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid | |

| Record name | Tripalmitin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-44-2 | |

| Record name | Tripalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133ZRF50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tripalmitin?

A1: this compound, also known as glyceryl tripalmitate, has a molecular formula of C51H98O6 and a molecular weight of 807.32 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Fourier-transform infrared spectroscopy (FTIR) is a valuable tool for identifying functional groups and monitoring chemical changes in this compound. Researchers have successfully used FTIR to monitor the formation of acyloxonium ions in this compound systems by observing characteristic band shifts. []

Q3: Does this compound exhibit polymorphism?

A3: Yes, this compound displays polymorphism and can exist in different crystalline forms (α, β', β) with distinct physical properties, such as melting points and X-ray diffraction patterns. These polymorphic transitions can be influenced by factors such as temperature, cooling rate, and the presence of other compounds. [, , , , ]

Q4: How does the crystallinity of this compound impact its properties?

A4: Crystallinity significantly influences this compound's functionality. For example, a higher degree of this compound crystallinity in butterfat mixtures increases their solidity, making them suitable for applications as moisture barriers in edible films and coatings. []

Q5: How does this compound behave in aqueous environments?

A5: In aqueous environments, this compound, being hydrophobic, tends to form dispersions. The consistency of these dispersions is influenced by factors like particle size, shape, and the presence of stabilizers. For example, using this compound with soybean phosphatidylcholine as a solubilizer and stabilizer allows for the creation of stable solid lipid nanoparticles. [, ]

Q6: How does this compound interact with lipases?

A6: this compound serves as a substrate for lipases, enzymes that catalyze the hydrolysis of triglycerides into glycerol and fatty acids. This interaction is crucial for the digestion and absorption of this compound in biological systems. [, , , , , ]

Q7: Can the rate of this compound hydrolysis by lipase be influenced?

A7: Yes, factors such as reaction time, lipase concentration, pH, and temperature can affect the hydrolysis rate of this compound by lipase. []

Q8: What is the role of this compound in studies of lipid metabolism?

A8: Radiolabeled this compound, often using the 14C isotope, has been a valuable tool in studies investigating lipid metabolism, particularly in understanding the digestion, absorption, transport, and utilization of dietary fats. [, , , , , , ]

Q9: How does this compound contribute to the formulation of human milk fat substitutes?

A9: this compound serves as a starting material for producing structured triglycerides that mimic the composition of human milk fat. This involves enzymatic interesterification reactions with unsaturated fatty acids, aiming to achieve a structure similar to the predominant 1,3-dioleoyl-2-palmitoylglycerol (OPO) found in human milk. [, ]

Q10: What is the impact of dietary this compound on hepatic lipogenesis?

A10: Studies in meal-fed mice have shown that dietary this compound, compared to maize oil, is less effective at reducing hepatic lipogenesis, a process that involves the synthesis of fatty acids and triglycerides in the liver. []

Q11: How stable are this compound-based solid lipid nanoparticles?

A11: The stability of this compound-based solid lipid nanoparticles (SLN) is significantly influenced by the type of emulsifier used during their preparation. For instance, formulations using soya lecithin and parabens demonstrate improved stability during storage, moist heat sterilization, and freeze-drying compared to those using other emulsifiers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.